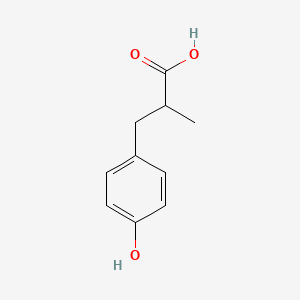
3-(4-羟基苯基)-2-甲基丙酸
描述
3-(4-Hydroxyphenyl)propionic acid is a hydroxy monocarboxylic acid consisting of propionic acid having a 4-hydroxyphenyl group at the 3-position . It is also known as Phloretic acid . This compound is used as pharmaceutical intermediates .
Synthesis Analysis
While specific synthesis methods for 3-(4-Hydroxyphenyl)-2-methylpropanoic acid were not found, a study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
Molecular Structure Analysis
The molecular formula of 3-(4-Hydroxyphenyl)propionic acid is C9H10O3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Physical and Chemical Properties Analysis
3-(4-Hydroxyphenyl)propionic acid has a melting point of 129-131 °C . It is slightly soluble in water . The compound is a potential antioxidant and is used as pharmaceutical intermediates .
科学研究应用
合成和化学反应
- 对映选择性合成:3-(4-羟基苯基)-2-甲基丙酸及其衍生物用于对映选择性合成,这对开发药物和其他生物活性化合物至关重要。例如,β-丙氨酸衍生物的对映选择性合成,它们是芳香族氨基酸的类似物,涉及含有4-羟基苯基取代基的3-氨基丙酸衍生物(Arvanitis 等,1998)。
- 不对称氢化:该化合物及其酯已通过不对称氢化制备,不对称氢化是一种在药物中产生手性分子时至关重要的过程(Jeulin 等,2007)。
分子对接和抗炎活性
- 分子对接研究:3-(4-羟基苯基)-2-甲基丙酸衍生物,例如 β-羟基-β-芳基丙酸,已被研究其作为抗炎剂的潜力。分子对接实验已确定这些化合物中潜在的 COX-2 抑制剂(Dilber 等,2008)。
生物生产和环境应用
- 3-羟基丙酸的生物生产:该化合物参与 3-羟基丙酸 (3-HP) 的生物生产,3-HP 是工业化学品生产和生物塑料制造中的前体。已探索在大肠杆菌等细菌中的代谢工程以实现高效的 3-HP 生产(Jers 等,2019)。
安全和危害
未来方向
作用机制
Target of Action
It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is known to interact with proteins such as prothrombin and macrophage migration inhibitory factor in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
It’s structurally similar to 4-hydroxyphenylpyruvic acid, which is involved in several metabolic pathways, including phenylketonuria, tyrosine metabolism, and tyrosinemia .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, was found to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats .
生化分析
Biochemical Properties
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been suggested that this compound may have antioxidative activity, potentially protecting normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy .
Cellular Effects
3-(4-Hydroxyphenyl)-2-methylpropanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation, a key process in the development of atherosclerosis .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that this compound may act as a nucleophile, participating in reactions that form oximes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid can vary with different dosages in animal models. For instance, it has been shown that this compound can exert antioxidant activities and reduce the levels of certain inflammatory cytokines in animals with diabetic nephropathy .
Metabolic Pathways
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it has been suggested that this compound may be involved in the metabolism of branched-chain amino acids .
Transport and Distribution
3-(4-Hydroxyphenyl)-2-methylpropanoic acid is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that this compound may be localized to specific compartments or organelles within the cell, where it can exert its effects .
属性
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBMDYLALFYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


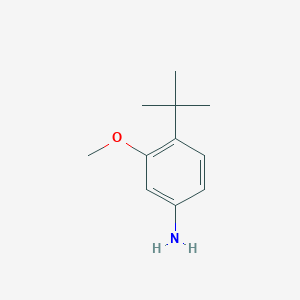
![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)
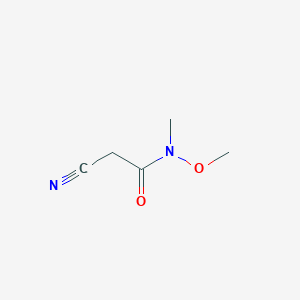
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
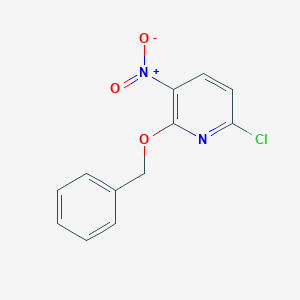

![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)
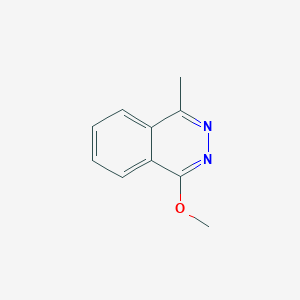



![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)


